2-Phenyloctan-4-one
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Overview
Description
2-Phenyloctan-4-one: is an organic compound characterized by a phenyl group attached to an octanone backbone. This compound is part of the ketone family, which is known for its distinctive carbonyl group (C=O) bonded to two hydrocarbon groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyloctan-4-one can be achieved through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield this compound.
Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide with octan-4-one. This reaction requires anhydrous ether as a solvent and proceeds under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the optimization of the above methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-Phenyloctanoic acid.
Reduction: Formation of 2-Phenyloctanol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
Scientific Research Applications
2-Phenyloctan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2-Phenyloctan-4-one involves its interaction with specific molecular targets and pathways. The carbonyl group (C=O) in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
2-Phenyloctan-4-one can be compared with other similar compounds such as:
Phenylacetone: Similar in structure but with a shorter carbon chain. Phenylacetone is used in the synthesis of amphetamines.
2-Phenylbutan-2-one: Another ketone with a shorter carbon chain, used in the synthesis of various organic compounds.
2-Phenylhexan-4-one: Similar structure with a different carbon chain length, used in fragrance and flavor industries.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
51134-69-1 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-phenyloctan-4-one |
InChI |
InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
VWXKJZHOMJUMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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